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Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

Cat. No.: B15570939 Get Quote

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a

pivotal role in signal transduction for a variety of cytokines and growth factors essential for

hematopoiesis and immune response. The discovery of activating mutations in the JAK2 gene,

such as JAK2-V617F, has identified it as a key therapeutic target in myeloproliferative

neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary

myelofibrosis.[1] This has spurred the development of numerous JAK2 inhibitors. This guide

provides a comparative overview of NVP-BSK805 trihydrochloride against other prominent

JAK2 inhibitors, supported by experimental data.

Mechanism of Action
NVP-BSK805 is a novel, orally bioavailable quinoxaline derivative that functions as a potent

and selective, ATP-competitive inhibitor of JAK2.[1][2] It targets the ATP-binding site of the

kinase domain, preventing the phosphorylation of downstream signaling molecules. This mode

of action is characteristic of Type I JAK inhibitors, which bind to the active conformation of the

kinase.[3] NVP-BSK805 has demonstrated potent inhibition of both wild-type JAK2 and the

V617F mutant form.[1][4]

Quantitative Performance Comparison
The efficacy and selectivity of JAK inhibitors are critical parameters for their therapeutic

potential. The following tables summarize the in vitro potency and selectivity of NVP-BSK805

compared to other well-known JAK2 inhibitors. It is important to note that direct comparisons of
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IC50 values across different studies should be approached with caution due to variations in

experimental conditions.[5]

Table 1: In Vitro Kinase Inhibitory Activity (IC50 nM)

Compoun
d

JAK1 JAK2 JAK3 TYK2

JAK2
Selectivit
y (vs.
JAK1/3/T
YK2)

Referenc
e

NVP-

BSK805
31.63 0.48 18.68 10.76

~66x /

~39x /

~22x

[4][6][7]

Ruxolitinib 3.3 2.8 >400 -

~0.85x

(JAK1/2

inhibitor)

[8]

Fedratinib - 14 - - - [9]

Momelotini

b
- 51 - - - [9]

Pacritinib - 53 - - - [9]

BMS-

911543
~407 1.1 ~82.5 ~71.5

~370x /

~75x /

~65x

[8]

CEP33779 ~72 1.8 - >1440
>40x / - /

>800x
[8]

XL019 >110 2.2 >110 >110
>50x over

other JAKs
[8]

Data presented is compiled from multiple sources and assay conditions may vary.

Table 2: Cellular Activity - Growth Inhibition (GI50)
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Compound Cell Line Genotype GI50 Reference

NVP-BSK805 Ba/F3 JAK2-V617F < 100 nM [4][10]

NVP-BSK805 SET-2 JAK2-V617F ~150-200 nM [10]

NVP-BSK805 K-562 BCR-ABL 1.5 µM [10][11]

NVP-BSK805 CMK JAK3-A572V ~2 µM [10][11]

As shown, NVP-BSK805 is a highly potent inhibitor of JAK2 with an IC50 in the sub-nanomolar

range.[4][6][7] It demonstrates over 20-fold selectivity for JAK2 compared to other JAK family

members in vitro.[1][2] This selectivity is evident in cellular assays, where NVP-BSK805

potently suppresses the proliferation of cells dependent on the JAK2-V617F mutation, while

having significantly less effect on cells driven by other mutations like BCR-ABL.[10][11]

In Vivo Efficacy
In preclinical mouse models, NVP-BSK805 has demonstrated good oral bioavailability and a

long half-life.[1] Oral administration of NVP-BSK805 effectively suppressed the spreading of

leukemic cells and reduced splenomegaly in a Ba/F3 JAK2-V617F cell-driven mouse model.[1]

[4][10] Furthermore, it potently inhibited polycythemia induced by recombinant human

erythropoietin (rhEpo) in both mice and rats.[1] In these models, NVP-BSK805 was shown to

block the downstream phosphorylation of STAT5, a key signaling event mediated by JAK2.[4]

[10][12]

Experimental Protocols
In Vitro Kinase Assay (Illustrative Protocol): The inhibitory activity of compounds against JAK

family kinases is typically determined using a radiometric filter binding assay or a fluorescence-

based assay.

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2

enzymes are purified. A suitable peptide substrate (e.g., a poly-GT peptide) is prepared.

Reaction Mixture: The reaction is initiated by mixing the kinase, the peptide substrate, and

ATP (often radiolabeled [γ-33P]ATP) in a kinase reaction buffer.
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Inhibitor Addition: Test compounds (e.g., NVP-BSK805) are added to the reaction mixture at

varying concentrations. A DMSO control is run in parallel.

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a

specific duration.

Termination and Detection: The reaction is stopped, and the amount of phosphorylated

substrate is quantified. For radiometric assays, this involves capturing the phosphorylated

peptide on a filter and measuring radioactivity using a scintillation counter.

IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of kinase

activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (WST-1 based):

Cell Culture: JAK2-V617F-dependent cell lines (e.g., SET-2) are cultured in appropriate

media and conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

Compound Treatment: Cells are treated with a range of concentrations of the JAK2 inhibitor

(e.g., NVP-BSK805) or vehicle control (DMSO).

Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell

proliferation.[2]

WST-1 Reagent Addition: The WST-1 reagent, a tetrazolium salt, is added to each well.

Metabolically active cells will cleave the WST-1 to formazan, resulting in a color change.

Absorbance Reading: After a short incubation period with WST-1, the absorbance is

measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

GI50 Calculation: The absorbance values are used to calculate the percentage of cell growth

inhibition relative to the vehicle control. The concentration that causes 50% growth inhibition

(GI50) is determined from the dose-response curve.[2]
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Caption: The JAK-STAT signaling pathway and the inhibitory action of NVP-BSK805.
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Caption: A typical workflow for the preclinical evaluation of JAK2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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